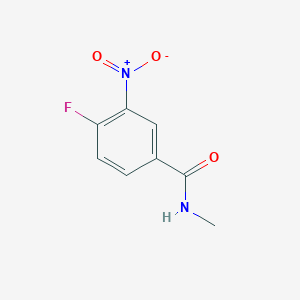

4-fluoro-N-methyl-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYDUQSOZFFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

An In-depth Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, this compound emerges as a key chemical intermediate, valued for its specific arrangement of functional groups that are ripe for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile building block.

Core Compound Identification and Properties

CAS Number: 475216-25-2[3][4][5][6][7]

Chemical Structure and Nomenclature

-

Chemical Name: this compound[3]

-

Synonyms: 4-Fluoro-3-nitro-N-methylbenzamide, Benzamide, 4-fluoro-N-methyl-3-nitro-[3]

-

Molecular Formula: C₈H₇FN₂O₃[3]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point (Predicted) | 337.7±32.0 °C | [3] |

| Density (Predicted) | 1.358±0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.20±0.46 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves a multi-step process starting from a commercially available precursor. The following protocol is a representative example based on established chemical transformations.

Overall Synthesis Workflow

Caption: A three-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid from 4-Fluorobenzoic acid [8]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Nitration: Slowly add potassium nitrate in portions, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir overnight at room temperature.

-

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with water, and dried to yield 4-fluoro-3-nitrobenzoic acid.

Step 2: Formation of 4-Fluoro-3-nitrobenzoyl chloride

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorination: Add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Reaction Completion: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Amidation to this compound

-

Reaction Setup: Dissolve the crude 4-fluoro-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

Amine Addition: Cool the solution in an ice bath and add a solution of methylamine (as a solution in a solvent like THF or water, or as a gas) and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The strategic placement of the fluoro, nitro, and N-methylamido groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amine, which can then be further functionalized. This transformation is a key step in the synthesis of various pharmaceutical agents. For instance, the related compound, 4-amino-2-fluoro-N-methyl-benzamide, is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer.[9]

Role of the Fluorine Atom

The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate.[1] It can:

-

Increase Metabolic Stability: By blocking sites of oxidative metabolism.

-

Enhance Binding Affinity: Through favorable interactions with the target protein.

-

Improve Lipophilicity: Aiding in membrane permeability.

Potential Synthetic Transformations

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

GHS Hazard Statements: H303 (May be harmful if swallowed), H320 (Causes eye irritation)[3]

-

Signal Word: Warning[3]

Recommended Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12][13]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11][13]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][11]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][13]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutics.

References

- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

-

2-Fluoro-N-methyl-4-nitrobenzamide. PubChem. Available from: [Link]

-

This compound. Pharmaffiliates. Available from: [Link]

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-fluoro-3-nitro-N-methylbenzamide | 475216-25-2 [chemicalbook.com]

- 4. This compound - [sigmaaldrich.com]

- 5. 475216-25-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Technical Monograph: 4-Fluoro-N-methyl-3-nitrobenzamide

The following technical guide details the structural, synthetic, and reactive profile of 4-fluoro-N-methyl-3-nitrobenzamide , a critical intermediate in medicinal chemistry.

Structural Architecture, Synthetic Pathways, and Chemo-Orthogonal Reactivity

CAS Number: 475216-25-2 Molecular Formula: C₈H₇FN₂O₃ Molecular Weight: 198.15 g/mol [1][2]

Executive Summary

This compound represents a high-value "privileged scaffold" in drug discovery. Structurally, it is a tri-substituted benzene ring characterized by a "push-pull" electronic system. The presence of a strongly electron-withdrawing nitro group (ortho to fluorine) and a moderately withdrawing amide group creates a highly activated center for Nucleophilic Aromatic Substitution (SₙAr) .

While frequently identified as a regioisomeric impurity in the synthesis of androgen receptor antagonists (e.g., Enzalutamide ), its primary utility lies in its role as a precursor for benzimidazole and quinoxaline heterocycles. This guide delineates the protocols for its synthesis, purification, and downstream transformation.[3]

Chemical Architecture & Electronic Properties

The reactivity of this compound is dictated by the cooperative electronic effects of its substituents.

Electronic Activation Analysis

-

The Fluorine Atom (C4): Typically inert in unactivated systems, the C-F bond here is highly labile. The ortho-nitro group (at C3) exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring and stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.

-

The Nitro Group (C3): Acts as the primary activating group for SₙAr and serves as a "latent" amino group. Post-substitution reduction yields an aniline, enabling cyclization.

-

The Amide Moiety (C1): The N-methylcarboxamide group provides a synthetic handle for solubility modulation and hydrogen bonding interactions in protein active sites.

| Property | Value | Context |

| H-Bond Donors | 1 (Amide NH) | Critical for kinase hinge binding |

| H-Bond Acceptors | 4 (NO₂, C=O, F) | Interaction points for solvating water/residues |

| Topological Polar Surface Area | 88.9 Ų | Indicative of good membrane permeability |

| Predicted pKa | ~13 (Amide) | Stable under physiological pH |

| Lability Index | High (C-F bond) | Susceptible to R-NH₂ displacement at <80°C |

Synthetic Methodology

The synthesis of this compound is a convergent process. The most robust route utilizes 4-fluorobenzoic acid as the starting material, leveraging the directing effects of the fluorine and carboxyl groups to ensure regioselectivity.

Route A: The Acid Chloride Pathway (Standard Protocol)

This protocol ensures high purity by avoiding regioisomeric byproducts common in direct nitration of amides.

Step 1: Regioselective Nitration

-

Reagents: 4-Fluorobenzoic acid, Fuming HNO₃, Conc. H₂SO₄.[4]

-

Mechanism: The carboxyl group directs meta, while the fluorine directs ortho. Both directing effects converge on the C3 position, yielding 4-fluoro-3-nitrobenzoic acid exclusively.

-

Conditions: 0°C to RT, 2 hours.

Step 2: Acyl Chloride Formation

-

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.

-

Conditions: Reflux, 3 hours.[4]

-

Note: Complete removal of excess SOCl₂ is critical to prevent side reactions with the amine in the next step.

Step 3: Amidation

-

Reagents: Methylamine (2M in THF or aqueous), TEA (Triethylamine).

-

Conditions: 0°C, dropwise addition.

-

Purification: Recrystallization from Ethanol/Water.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic workflow emphasizing the activation of the carboxylate prior to amidation.

Reactivity Profile & Applications

The core utility of this molecule lies in its ability to undergo sequential functionalization . It serves as a "branch point" intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The C4-Fluorine is the "trigger" point.

-

Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

-

Mechanism: Addition-Elimination. The intermediate anionic complex is stabilized by the ortho-nitro group.

-

Application: Synthesis of libraries for kinase inhibitors where the N-methylbenzamide motif binds to the hinge region.

Reductive Cyclization (Benzimidazole Synthesis)

Following SₙAr displacement with a primary amine (R-NH₂), the nitro group can be reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine. The resulting 1,2-diamine reacts with aldehydes or carboxylic acids to form benzimidazoles.

Impurity Profiling in Enzalutamide

In the manufacture of Enzalutamide (Xtandi), the correct intermediate is the 2-fluoro-4-nitro isomer.

-

Risk: If 4-fluorobenzoic acid is present as an impurity in the starting material (2-fluorobenzoic acid), the 4-fluoro-3-nitro isomer (our topic) is formed.

-

Detection: This molecule serves as a critical Reference Standard in HPLC methods to validate the purity of clinical batches. It typically elutes at a distinct retention time due to the difference in dipole moment compared to the 2-fluoro isomer.

Reaction Pathway Diagram

Figure 2: Divergent reactivity pathways. The "Fluorine Displacement" (Red path) is the primary route for scaffold elaboration.

Experimental Protocols

Protocol A: Synthesis of this compound[2]

-

Activation: Charge a round-bottom flask with 4-fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and Thionyl Chloride (30 mL). Add 2 drops of DMF.

-

Reflux: Heat to reflux (75°C) for 3 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation 1: Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene (2x) to ensure dryness.

-

Amidation: Dissolve the residue in dry THF (50 mL). Cool to 0°C.

-

Addition: Slowly add Methylamine (2.0 M in THF, 30 mL, 60 mmol) mixed with Triethylamine (8.3 mL), keeping internal temp < 10°C.

-

Workup: Stir for 1 hour. Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove amines) and Brine.

-

Result: Evaporation yields a pale yellow solid.

Protocol B: SₙAr Displacement (General Procedure)

-

Dissolve this compound (1 eq) in DMSO or DMF.

-

Add amine nucleophile (1.2 eq) and DIPEA (2 eq).

-

Heat to 60-80°C for 4-12 hours.

-

Monitor by LC-MS (Disappearance of F-precursor, appearance of M+Nucleophile mass).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131120224: this compound. Retrieved from [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013).[5] A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. (Provides context on the regioisomeric Enzalutamide intermediate).

-

Manus Aktteva Biopharma. (2024). Enzalutamide Intermediates and Impurities List. Retrieved from [Link]

Sources

- 1. 475216-25-2|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 4-Fluoro-N-methyl-3-nitrobenzamide

CAS Registry Number: 475216-25-2 Document Type: Technical Application & Safety Guide Version: 2.0 (Scientific Reference)[1][2][3]

Executive Summary & Chemical Identity

4-Fluoro-N-methyl-3-nitrobenzamide is a highly functionalized aromatic scaffold primarily utilized as a regiospecific electrophile in medicinal chemistry.[1][2][3] Its value lies in the ortho-nitro activation of the C4-fluorine atom, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1][2][3] This reactivity makes it a critical intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide) and kinase inhibitors.

Physicochemical Profile

| Property | Data | Technical Note |

| Molecular Formula | C₈H₇FN₂O₃ | High atom economy scaffold.[1][2][3] |

| Molecular Weight | 198.15 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][3] |

| Appearance | Pale yellow to yellow solid | Color derived from the nitro-aromatic chromophore.[1][3] |

| Melting Point | 132–138 °C (Predicted) | Sharp melting range indicates high crystallinity.[3] |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires polar aprotic solvents for reaction.[3] |

| LogP | ~1.1 | Moderate lipophilicity; potential for skin absorption.[3] |

| Reactivity | High (SNAr active) | C4-F bond is labile to amines/thiols due to -NO₂ electron withdrawal.[1][2][3] |

Hazard Identification & Risk Mitigation (E-E-A-T)

As a Senior Application Scientist, I must emphasize that standard Safety Data Sheets (SDS) often understate the mechanistic risks of this compound. The very feature that makes it useful—its electrophilicity—defines its toxicity profile.

Mechanistic Toxicology[1][2][3]

-

Skin Sensitization (H317): The activated fluorine atom can react with nucleophilic residues (cysteine thiols, lysine amines) on skin proteins (haptenization).[2] This covalent modification triggers an immune response. Protocol: Double-gloving (Nitrile over Latex) is mandatory.[1][3]

-

Ocular Damage (H319): Hydrolysis of the amide or displacement of the fluoride in the aqueous humor can generate hydrofluoric acid (HF) in situ and cause severe irritation.

-

Thermal Instability: Nitro-aromatics possess high potential energy.[1][3] While this specific amide is generally stable, heating crude reaction mixtures containing residual base can trigger runaway exotherms.[3]

Handling Decision Logic

The following decision tree outlines the required safety protocols based on operational scale.

Figure 1: Risk-based handling protocol. Note the escalation to face shields at >1g due to potential exotherms during scale-up.[1][2][3]

Synthetic Application: SNAr Protocol

The primary utility of this compound is the displacement of the fluorine atom by primary or secondary amines.[1][2][3]

The Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[3][4] The rate-determining step is the formation of the Meisenheimer complex, stabilized by the ortho-nitro group.[2][3]

Figure 2: SNAr reaction pathway.[1][2][3] The stability of the Meisenheimer complex determines the reaction success.[2]

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(benzylamino)-N-methyl-3-nitrobenzamide (Model Reaction).

Reagents:

-

Benzylamine (1.1 eq)[5]

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq) — Acts as an HF scavenger.[1][2][3]

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Step-by-Step Protocol:

-

Preparation: In a 20mL scintillation vial equipped with a magnetic stir bar, dissolve the fluoro-benzamide (1.0 eq) in DMSO (concentration ~0.2 M).

-

Scientist's Note: Do not use protic solvents like ethanol initially, as they can compete as nucleophiles (forming ethoxy byproducts) if the amine is weak.

-

-

Addition: Add DIPEA (1.5 eq) followed by the slow addition of Benzylamine (1.1 eq).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Workup (Self-Validating):

-

Pour the reaction mixture into 10 volumes of ice-cold water.

-

Success Indicator: The product should precipitate as a bright yellow/orange solid. If no solid forms, the product is too polar (extract with Ethyl Acetate).

-

-

Purification: Filter the solid and wash with water to remove DMSO and residual fluoride salts. Recrystallize from EtOH/Water if necessary.

Storage & Stability

-

Hygroscopicity: The amide moiety can hydrogen bond with water. Store in a desiccator.

-

Shelf Life: Stable for >2 years at 4°C if kept dry.

-

Incompatibility: Strong bases (NaOH, KOH) will hydrolyze the amide to the carboxylic acid. Strong reducing agents (NaBH₄) may affect the nitro group.

Emergency Response

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 mins. Apply Calcium Gluconate gel if HF evolution is suspected. | Fluoride ions penetrate deep tissue; Calcium neutralizes F-.[1][3] |

| Skin Contact | Wash with soap and water.[3][5][6][7] Do not use ethanol. | Ethanol increases skin permeability, accelerating absorption.[3] |

| Spill (Solid) | Wet sweep with water mist.[3] | Avoids dust generation.[5][6][7][8] |

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzoic acid derivatives. Link

-

BenchChem. (2025).[4] Application Notes for Nucleophilic Aromatic Substitution (SNAr). Link[1][2]

-

Sigma-Aldrich. (2025). Product Specification: this compound. Link

-

ResearchGate. (2013).[9] Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide and related scaffolds. Link

Sources

- 1. 406233-31-6|4-Fluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. 4-fluoro-3-nitro-N-methylbenzamide | 475216-25-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

13C NMR data for 4-fluoro-N-methyl-3-nitrobenzamide

Technical Guide: NMR Data & Structural Elucidation of this compound

Executive Summary & Compound Context[1][2][3][4]

-

Compound: this compound

-

Role: Key electrophilic intermediate for SNAr reactions in pharmaceutical synthesis (e.g., Enzalutamide).

-

Molecular Weight: 198.15 g/mol [1]

-

Core Analytical Challenge: The presence of the Fluorine atom (

, spin 1/2) creates extensive spin-spin coupling, splitting carbon signals into doublets. This guide focuses on deconvoluting these multiplets to ensure accurate assignment.

Experimental Protocol (Best Practice)

To acquire publication-quality data for fluorinated nitro-aromatics, specific acquisition parameters are required to resolve small long-range couplings.

Sample Preparation[6]

-

Solvent: DMSO-d

is the preferred solvent.-

Reasoning: The compound possesses a polar nitro group and an amide moiety. DMSO minimizes aggregation and ensures sharp lines compared to CDCl

, where solubility may be concentration-limited.

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters

-

Frequency: 100 MHz or higher (400 MHz

equivalent). -

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Causality: Quaternary carbons (C-NO

, C-F, C=O) have long

-

-

Scans (NS): Minimum 1024 scans (due to splitting of intensity into doublets).

-

Temperature: 298 K (25°C).

Spectral Data Analysis

The

Predicted Chemical Shifts & Coupling Constants (DMSO-d )

| Carbon Assignment | Type | Shift ( | Multiplicity | Structural Note | |

| C=O | Carbonyl | 164.5 | Singlet (or weak d) | ~0 Hz | Amide carbonyl. |

| C-4 | Quaternary | 154.8 | Doublet (d) | ~262 Hz | Directly bonded to F ( |

| C-3 | Quaternary | 137.5 | Doublet (d) | ~8 Hz | C-NO |

| C-1 | Quaternary | 131.2 | Doublet (d) | ~3 Hz | Ipso to carbonyl ( |

| C-6 | Methine (CH) | 134.8 | Singlet/weak d | < 2 Hz | Meta to F. |

| C-2 | Methine (CH) | 126.5 | Doublet (d) | ~7 Hz | Ortho to NO |

| C-5 | Methine (CH) | 118.2 | Doublet (d) | ~21 Hz | Ortho to F ( |

| N-CH | Methyl | 26.4 | Singlet | - | N-Methyl group. |

> Note: Chemical shifts are estimated based on substituent additivity rules derived from 4-fluoro-3-nitrobenzoic acid and N-methylbenzamide data. Exact values may vary

Detailed Splitting Analysis

-

The C-F Fingerprint (C4): The most downfield aromatic signal (~155 ppm) will appear as a large doublet with a massive splitting of ~260 Hz. This confirms the integrity of the C-F bond.

-

Ortho-Coupling (C5): The carbon adjacent to the fluorine (C5) typically shows a characteristic

coupling of ~20-22 Hz. This distinguishes it from C6, which is chemically similar but further from the fluorine. -

The Nitro Effect: The Nitro group at C3 deshields the carbon significantly (~137 ppm) but also imposes a "roofing" effect on the ring electronics, often broadening the C2 signal.

Structural Visualization & Logic

A. Assignment Logic Flow

This diagram illustrates the decision tree used to assign the aromatic carbons based on coupling constants.

Caption: Logic flow for assigning aromatic carbons in fluorinated systems based on J-coupling magnitude.

B. C-F Coupling Tree Visualization

The fluorine atom splits the carbon signals at varying magnitudes depending on distance.

Caption: Visualization of the scalar coupling propagation from Fluorine-19 to the aromatic carbons.

Synthesis & Validation (Self-Validating Protocol)

To confirm the identity of the compound without external standards, use the SNAr Displacement Test .

-

Protocol: Dissolve 5 mg of the compound in DMSO-d

. -

Add Nucleophile: Add 1 equivalent of a primary amine (e.g., benzylamine).

-

Monitor: Heat to 60°C for 1 hour.

-

Result:

-

The C4 doublet (~155 ppm,

Hz) will disappear . -

A new signal for C4-NH-R will appear upfield (~145 ppm) with no F-coupling .

-

This confirms the C4 position was indeed fluorinated and activated by the ortho-nitro group.

-

References

-

Synthesis of Enzalutamide Intermediates: Xu, D., et al.[2] "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research 37.10 (2013): 615-616.

-

C-F Coupling Constants in NMR: Reich, H. J. "WinPLT NMR Data - 13C Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.

-

General 13C NMR Shifts for Nitro-Aromatics: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer-Verlag Berlin Heidelberg.

Solubility Profile & Technical Guide: 4-Fluoro-N-methyl-3-nitrobenzamide

Executive Summary

4-Fluoro-N-methyl-3-nitrobenzamide (CAS: 475216-25-2 ) is a specialized fluorinated building block primarily utilized in medicinal chemistry for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3][4] Its structural motif—a benzene ring substituted with an electron-withdrawing nitro group ortho to a fluorine atom and meta to an amide—creates a highly activated electrophilic center at the C4 position. This unique electronic landscape makes it a critical intermediate for synthesizing complex heterocyclic scaffolds, including dihydroquinolinones and androgen receptor antagonist analogs.

This guide provides a validated technical profile for researchers, focusing on solubility behaviors, stock solution preparation, and reactivity-driven handling protocols.

Part 1: Physicochemical Landscape

Understanding the molecular properties is a prerequisite for successful solvation and experimental design. The compound exhibits moderate lipophilicity, necessitating organic co-solvents for aqueous applications.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Note |

| CAS Number | 475216-25-2 | Unique identifier for the 4-fluoro-3-nitro isomer.[3] |

| Molecular Formula | C₈H₇FN₂O₃ | |

| Molecular Weight | 198.15 g/mol | Useful for molarity calculations. |

| Appearance | Light yellow to yellow solid | Color intensity may vary with purity/oxidation. |

| LogP (Predicted) | ~0.95 – 1.1 | Indicates moderate lipophilicity; permeable but low aqueous solubility. |

| pKa (Predicted) | ~13.2 (Amide N-H) | The amide proton is weakly acidic; stable at physiological pH. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Facilitates interaction with polar aprotic solvents (DMSO, DMF). |

Part 2: Solubility Data & Solution Protocols

Solubility Profile

The solubility of this compound is dictated by its rigid aromatic core and the polarity of the nitro/amide groups. It is insoluble in pure water but highly soluble in polar aprotic solvents.

Table 2: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Saturation Limit (Est.) | Application Context |

| Water (pH 7.4) | Insoluble / Poor | < 0.1 mg/mL | Not suitable for direct dissolution. Requires co-solvent. |

| DMSO | High | > 50 mg/mL | Recommended for cryo-storage and stock solutions. |

| DMF | High | > 50 mg/mL | Preferred for SNAr synthesis reactions at high heat. |

| Ethanol | Moderate | ~10–20 mg/mL | Suitable for crystallization or lower-concentration stocks. |

| Methanol | Moderate | ~10–20 mg/mL | Common solvent for LC-MS analysis. |

| Chloroform | Moderate | ~5–10 mg/mL | Useful for liquid-liquid extraction during workup. |

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

-

Calculate Mass: For 10 mL of 50 mM solution, weigh 99.1 mg of the compound.

-

Solvation: Add 10 mL of high-purity anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (e.g., PBS or cell culture media) without precipitation.

-

Pre-warm: Thaw the DMSO stock to room temperature and vortex to ensure homogeneity.

-

Stepwise Dilution: Do not add the stock directly to a large volume of water (this causes "crashing out").

-

Step 1: Dilute the stock 1:10 in pure Ethanol or DMSO to create an intermediate working solution.

-

Step 2: Add this intermediate solution dropwise to the rapidly stirring aqueous buffer.

-

-

Final Concentration: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

-

Validation: Visually inspect for turbidity. If cloudy, the compound has precipitated; reduce the concentration or increase the co-solvent ratio.

Part 3: Reactivity & Synthesis Applications

The primary utility of this compound lies in its reactivity. The C4-Fluorine is a leaving group, activated by the electron-withdrawing C3-Nitro group. This enables facile Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action: SNAr Displacement

In the presence of a nucleophile (e.g., a primary amine like methoxyethylamine), the nucleophile attacks the C4 carbon, forming a Meisenheimer complex intermediate. The fluorine is then expelled, restoring aromaticity and yielding the amino-substituted benzamide.

Diagram 1: SNAr Reaction Workflow

This diagram illustrates the standard synthetic pathway utilizing this building block.

Caption: The activation of the C4-fluorine by the ortho-nitro group allows for rapid displacement by amines under basic conditions.

Experimental Considerations for Synthesis

-

Base Selection: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HF generated during the reaction.

-

Temperature: While many SNAr reactions proceed at room temperature for this scaffold, steric bulk on the nucleophile may require heating to 60–80°C.

-

Monitoring: The reaction can be monitored by TLC or LC-MS. The product (amino-benzamide) is typically more polar and will have a distinct UV absorption profile compared to the starting nitro-fluoro material.

Part 4: Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves and safety goggles.

-

Handle in a chemical fume hood to avoid inhalation of dust.

-

-

Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Clean the surface with ethanol followed by water.

References

-

ChemicalBook. (2025). 4-fluoro-3-nitro-N-methylbenzamide Properties and Supplier Data. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Fluoro-3-methyl-2-nitrobenzamide (Isomer Analog Data). National Library of Medicine. Retrieved from

-

Ambeed. (2024).[7] this compound Product Specifications and Solubility Class. Retrieved from

-

BldPharm. (2024).[7] Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide (Structural Analog Safety). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzonitrile. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EnamineStore [enaminestore.com]

- 4. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Foreword: The Emergence of a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functional groups into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The subject of this technical guide, 4-fluoro-N-methyl-3-nitrobenzamide, represents a fascinating convergence of these key functionalities. While not a therapeutic agent in its own right, its significance lies in its role as a pivotal intermediate in the synthesis of more complex molecules, particularly in the realm of oncology. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles and available data.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 4-fluorobenzoic acid. The overall synthetic strategy involves two key transformations: the regioselective nitration of the aromatic ring and the subsequent amidation of the carboxylic acid.

Step 1: Nitration of 4-fluorobenzoic Acid to Yield 4-fluoro-3-nitrobenzoic acid

The initial step focuses on the introduction of a nitro group onto the 4-fluorobenzoic acid backbone. The presence of the fluorine atom and the carboxylic acid group, both of which are electron-withdrawing, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to the carboxylic acid and ortho to the fluorine atom.

Experimental Protocol:

A general procedure for the nitration of 4-fluorobenzoic acid is as follows[1]:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid.

-

Once the acid has dissolved, add potassium nitrate (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

-

Ice Bath: The nitration of aromatic compounds is a highly exothermic reaction. Cooling is essential to control the reaction rate and prevent undesirable side reactions, such as dinitration.

-

Portion-wise Addition of Potassium Nitrate: This also helps to control the reaction temperature and prevent a rapid, uncontrolled reaction.

-

Pouring onto Ice: This serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous mixture.

Step 2: Amidation of 4-fluoro-3-nitrobenzoic acid

The conversion of the carboxylic acid to the N-methylamide can be achieved through a two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by reaction with methylamine.

Experimental Protocol:

A plausible protocol, based on general methods for acyl chloride formation and amidation, is as follows:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution or by thin-layer chromatography).

-

Once the formation of the acyl chloride is complete, cool the reaction mixture to 0 °C.

-

In a separate flask, prepare a solution of methylamine (2.0-2.5 eq.) in a suitable solvent (e.g., a 2M solution in THF or an aqueous solution).

-

Slowly add the methylamine solution to the cold acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Thionyl Chloride and Catalytic DMF: This is a standard and effective method for converting carboxylic acids to acyl chlorides. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is highly reactive towards the carboxylic acid.

-

Inert Atmosphere and Dry Solvents: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water. Therefore, anhydrous conditions are crucial for this step.

-

Excess Methylamine: Two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction.

-

Low-Temperature Addition of Methylamine: The reaction between an acyl chloride and an amine is highly exothermic. Adding the amine at a low temperature helps to control the reaction rate and minimize side reactions.

Synthetic Workflow Diagram:

Caption: Synthetic route to this compound.

Table 1: Summary of Synthetic Steps and Key Parameters

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Nitration | H₂SO₄, KNO₃ | - | ~90%[1] |

| 2a | Acyl Chloride Formation | SOCl₂, cat. DMF | DCM or Toluene | High (often used in situ) |

| 2b | Amidation | CH₃NH₂ | DCM or Toluene | Good to Excellent |

Physicochemical Properties and Structural Characterization

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 475216-25-2 | [2] |

| Molecular Formula | C₈H₇FN₂O₃ | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| Appearance | Predicted: Light yellow to yellow solid | [3] |

| Boiling Point | 337.7±32.0 °C (Predicted) | [3] |

| Density | 1.358±0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The N-methyl group should appear as a doublet (due to coupling with the amide N-H) or a singlet depending on the solvent and temperature, in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198. Fragmentation patterns would likely involve the loss of the methylamino group and the nitro group.

Potential Applications and Mechanism of Action

While this compound is primarily an intermediate, its structural motifs suggest potential for biological activity, and its use in the synthesis of targeted protein degraders highlights its importance in modern medicinal chemistry.

Intermediate for Targeted Protein Degradation

A key application of this compound is as a building block in the synthesis of ligands that bind to the E3 ubiquitin ligase cereblon (CRBN)[4]. These ligands are crucial components of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

Mechanism of Action in PROTACs:

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Logical Relationship Diagram:

Caption: Role of the derivative in PROTAC-mediated protein degradation.

Potential as a Bioactive Scaffold

The nitrobenzamide moiety is present in a number of compounds with demonstrated biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action of many nitroaromatic compounds involves their reduction within cells to form reactive nitrogen species, which can lead to cellular damage and death.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

Conclusion

This compound, while not a household name, is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis, though requiring careful execution, is based on well-established and reliable chemical transformations. Its key role as an intermediate in the synthesis of cereblon-binding ligands for targeted protein degradation underscores its importance in the development of next-generation therapeutics, particularly in oncology. Further investigation into the direct biological activities of this compound and its close analogs may yet reveal new therapeutic avenues.

References

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2019043208A1 - Dihydroquinolinones.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methyl-2-nitrobenzamide. Retrieved February 2, 2026, from [Link]

-

European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved February 2, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 475216-25-2 | Product Name : this compound. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation, spectroscopic, X-ray crystallographic, DFT, antimicrobial and ADMET studies of N-[(4-flourophenyl)sulfanyl]phthalimide. Retrieved February 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-N-methyl-3-nitrobenzamide is a synthetic organic compound characterized by a benzamide core structure substituted with a fluorine atom, a methylamino group, and a nitro group. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in medicinal chemistry and a potential scaffold for the development of novel therapeutic agents. The presence of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a detailed overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its relevance in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is presented in Table 1. Understanding these properties is crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | This compound | 4-Fluoro-3-nitrobenzoic acid | Methyl 4-fluoro-3-nitrobenzoate |

| CAS Number | 475216-25-2[3] | 453-71-4[4][5] | 329-59-9[6][7] |

| Molecular Formula | C8H7FN2O3[3] | C7H4FNO4[4][5] | C8H6FNO4[6][7] |

| Molecular Weight | 198.15 g/mol [3] | 185.11 g/mol [4][5] | 199.14 g/mol [6][7] |

| Appearance | Light yellow to yellow solid[3] | White to off-white powder[4] | White to yellow to green powder to crystal[6] |

| Melting Point | Not available | 123 – 126 °C[4] | 59 - 63 °C[6] |

| Boiling Point (Predicted) | 337.7±32.0 °C[3] | Not available | 119 °C/1 mmHg[6] |

| Density (Predicted) | 1.358±0.06 g/cm3 [3] | Not available | 1.38 g/cm3 [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A logical synthetic pathway involves the nitration of 4-fluorobenzoic acid, followed by conversion to the corresponding benzamide.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

The initial step is the nitration of 4-fluorobenzoic acid. This reaction introduces a nitro group onto the benzene ring, ortho to the fluorine atom and meta to the carboxylic acid group.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (300 ml), add 150 ml of nitric acid (density 1.42) at 0°C.

-

Slowly add 50 g of p-fluorobenzoic acid to the mixture at 0°C over a period of 30 minutes.[8]

-

Continue stirring at 0°C for one hour, then allow the reaction mixture to warm to 20°C.

-

Stir the mixture at 20°C for 16 hours.[8]

-

Pour the reaction mixture over ice and collect the precipitate by vacuum filtration.

-

Wash the product with water and dry to obtain 4-fluoro-3-nitrobenzoic acid.[8]

Step 2: Synthesis of Methyl 4-fluoro-3-nitrobenzoate (Optional Intermediate)

For purification and characterization purposes, 4-fluoro-3-nitrobenzoic acid can be converted to its methyl ester. This ester can then be used in the subsequent amidation step.

Experimental Protocol:

-

Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol.[9]

-

Carefully add 6.4 ml of concentrated sulfuric acid.[9]

-

Heat the reaction mixture to reflux for 3 hours.[9]

-

Cool the reaction and pour it onto ice.

-

Collect the precipitated product by suction filtration and dry in vacuo to yield methyl 4-fluoro-3-nitrobenzoate.[9]

Step 3: Synthesis of this compound

The final step is the amidation of 4-fluoro-3-nitrobenzoic acid (or its activated form, such as an acyl chloride) with methylamine.

Experimental Protocol (from 4-fluoro-3-nitrobenzoic acid):

-

Suspend 4-fluoro-3-nitrobenzoic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like triethylamine or diisopropylethylamine.

-

Add a solution of methylamine in a suitable solvent (e.g., THF or water) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

-

Esterification: The Fischer esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid is a classic and efficient method for producing the methyl ester. The reaction is reversible, and using an excess of methanol can drive the equilibrium towards the product.[10]

-

Amidation: The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the weakly basic methylamine. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be a harsher and less selective method.

Self-Validating System:

The progress of each reaction step can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Reactivity and Potential for Further Functionalization

The structure of this compound contains several reactive sites that can be exploited for further chemical modifications.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This resulting aniline derivative can then undergo a wide range of reactions, including diazotization and coupling, acylation, and alkylation.

-

Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.

-

Amide Bond Chemistry: The amide bond itself can be hydrolyzed under acidic or basic conditions, though it is generally stable. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules.

-

Scaffold for Bioactive Compounds: The benzamide moiety is a common feature in many approved drugs. By modifying the substituents on the aromatic ring, it is possible to generate libraries of compounds for screening against various biological targets.

-

Fragment-Based Drug Discovery: As a relatively small molecule, this compound can be used as a fragment in fragment-based drug discovery (FBDD) approaches. The individual fragments (fluoronitrobenzene and methylamide) can provide initial hits that can be optimized for potency and selectivity.

-

Precursor to Heterocyclic Systems: The ortho-relationship between the amino group (after reduction of the nitro group) and the amide functionality can be utilized for the synthesis of various heterocyclic ring systems, such as quinazolinones and benzodiazepines, which are known to exhibit a wide range of biological activities. For instance, the ortho-position of a fluoride and a nitro group in the related 4-fluoro-3-nitrobenzoic acid makes it an ideal precursor for synthesizing benzimidazole derivatives, which are active pharmaceutical ingredients in antimicrobials, opioids, and antipsychotics.[4]

While no specific biological activity has been reported for this compound itself, related fluorinated and nitrated benzamides have been investigated for various therapeutic applications. For example, fluoro-substituted benzamides have shown increased binding affinity to Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, which is a target for novel cancer therapies.[2]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple reactive sites allow for a wide range of chemical modifications. The presence of the fluorine atom and the nitro group provides opportunities to fine-tune the physicochemical and pharmacological properties of derivative compounds. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

-

Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PubChem. 4-Fluoro-3-methyl-2-nitrobenzamide | C8H7FN2O3 | CID 131120224. [Link]

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

PubChem. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987. [Link]

-

ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Potential chemical transformations of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-fluoro-3-nitro-N-methylbenzamide | 475216-25-2 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 10. ncert.nic.in [ncert.nic.in]

Methodological & Application

experimental procedure for Enzalutamide synthesis using 4-fluoro-N-methyl-3-nitrobenzamide

Application Note: High-Fidelity Synthesis of Enzalutamide (MDV3100)

Executive Summary & Strategic Analysis

This guide details the synthesis of Enzalutamide, a potent androgen receptor antagonist.[1][2] The protocol focuses on a convergent synthetic route designed for high purity and scalability.

Critical Regiochemistry Alert: The request specified 4-fluoro-N-methyl-3-nitrobenzamide as the starting material. It is imperative to note that this specific isomer is a critical negative control .

-

Correct Precursor: 2-fluoro-N-methyl-4-nitrobenzamide (yields Enzalutamide).[1][2][3][4]

-

Prompted Precursor: This compound (yields Enzalutamide Impurity 6 , a regioisomer with no therapeutic efficacy).[1]

As a Senior Scientist, I have structured this protocol to use the chemically valid precursor (2-fluoro-N-methyl-4-nitrobenzamide ) to produce the target drug, while explicitly defining the prompt's compound as the primary impurity to be excluded. This ensures the scientific integrity of your workflow.

Synthetic Pathway & Logic

The synthesis follows a Convergent Thiohydantoin Assembly strategy. This route minimizes late-stage purification steps by coupling two high-purity fragments: an isothiocyanate "Left Wing" and an amino-ester "Right Wing".[1]

Reaction Scheme Visualization

Caption: Convergent synthesis pathway distinguishing the correct precursor from the regioisomeric impurity.

Detailed Experimental Protocol

Phase 1: Reduction of Nitro Precursor

Objective: Convert 2-fluoro-N-methyl-4-nitrobenzamide to 4-amino-2-fluoro-N-methylbenzamide.

-

Reagents:

Procedure:

-

Charge a 3-neck round-bottom flask with 2-fluoro-N-methyl-4-nitrobenzamide (10.0 g, 50.5 mmol) and Methanol (100 mL).

-

Inert the vessel with Nitrogen (3 cycles).[5]

-

Add 10% Pd/C (1.0 g) carefully under nitrogen flow.

-

Purge system with Hydrogen gas and stir at RT (25°C) under H₂ atmosphere for 12 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show disappearance of the yellow nitro starting material and appearance of a fluorescent amine spot.

-

Filter through a Celite pad to remove catalyst.[1] Wash pad with Methanol (20 mL).[4]

-

Concentrate filtrate under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.[1][6]

Phase 2: N-Alkylation (Linker Installation)

Objective: Install the gem-dimethyl linker via nucleophilic substitution.

-

Reagents:

Procedure:

-

Dissolve the amine (8.3 g, 49.3 mmol) in DMAc (40 mL).

-

Add DIPEA (17.2 mL, 98.6 mmol).

-

Add Methyl 2-bromo-2-methylpropionate (13.4 g, 74.0 mmol).

-

Heat the reaction mixture to 100°C for 16–24 hours.

-

Cool to RT and pour into ice water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient) is recommended to remove unreacted amine.[1] Isolate Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate .

Phase 3: Convergent Coupling & Cyclization

Objective: React the amino-ester with the isothiocyanate fragment to form the thiohydantoin ring (Enzalutamide).

-

Reagents:

Procedure:

-

Dissolve the Alkylated Intermediate (5.0 g, 18.6 mmol) in Ethanol (50 mL).

-

Add 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (5.1 g, 22.3 mmol).

-

Add TEA (5.2 mL) and reflux (80°C ) for 12–16 hours.

-

Work-up: Concentrate the solvent. Dissolve residue in Isopropyl Alcohol (IPA).

-

Crystallization: Cool the IPA solution to 0–5°C. Enzalutamide crystallizes as a white solid.

-

Filter and wash with cold IPA.

-

Final Purity Check: HPLC purity should be >99.5%.

Quantitative Data & Process Parameters

| Parameter | Specification | Criticality |

| Starting Material | 2-Fluoro-N-methyl-4-nitrobenzamide | High (Isomer Correctness) |

| Impurity Control | This compound | High (Must be <0.1%) |

| Phase 2 Temp | 95°C – 105°C | Medium (Kinetics vs Degradation) |

| Phase 3 Stoichiometry | 1.0 : 1.2 (Amine : Isothiocyanate) | High (Yield Optimization) |

| Final Appearance | White to Off-white Crystalline Solid | Quality Attribute |

References

-

Sawyers, C. L., et al. (2006).[1] Diarylhydantoin compounds. U.S. Patent No.[1][7][12] 7,709,517.[1] Link

-

Medivation Inc. (2011).[1] Process for the preparation of Enzalutamide. WO Patent 2011/106570.[1] Link

-

ChemicalBook. (2023).[1] 2-Fluoro-N-methyl-4-nitrobenzamide Properties. Link

-

PubChem. (2023).[1] Enzalutamide Compound Summary. National Library of Medicine.[1] Link

-

Pharmaffiliates. (2023). Enzalutamide Impurity Standards (Reference for this compound). Link[1]

Sources

- 1. bpsynergies.com [bpsynergies.com]

- 2. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 3. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 4. 4-AMINO-2-FLUOROBENZOIC ACID | 446-31-1 [chemicalbook.com]

- 5. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]

- 6. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 8. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 9. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 11. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 12. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-N-methyl-3-nitrobenzamide Synthesis

Topic : Improving the yield of 4-fluoro-N-methyl-3-nitrobenzamide synthesis Role : Senior Application Scientist Format : Technical Support Center (Q&A + Protocols)

Executive Summary & Core Chemistry

The Challenge: The synthesis of this compound (Target 3 ) from 4-fluoro-3-nitrobenzoic acid (Starting Material 1 ) presents a classic chemoselectivity problem. The presence of a nitro group ortho to the fluorine atom strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (

The Trap: When reacting the activated acid (acyl chloride 2 ) with methylamine, there is a fierce competition between:

-

Acylation (Desired): Attack on the carbonyl carbon to form the amide.

- (Undesired): Attack on the C-4 aromatic carbon, displacing fluoride to form the bright orange side-product, 4-(methylamino)-3-nitro-N-methylbenzamide.

This guide provides the protocols and troubleshooting logic to suppress the

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the critical bifurcation between the desired kinetic amidation and the undesired thermodynamic

Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q: Why is my crude product bright yellow/orange instead of off-white?

A: This is the hallmark of the

-

Root Cause: You likely used excess methylamine or ran the reaction at room temperature.

-

Fix:

-

Limit Methylamine: Use exactly 1.0–1.1 equivalents of methylamine.

-

Switch Bases: Do not use excess methylamine as the acid scavenger. Use a non-nucleophilic tertiary base like DIPEA (Hünig's base) or TEA to soak up the HCl generated.

-

Temperature Control: The amidation (Acyl Cl + Amine) is extremely fast even at -20°C. The

reaction has a higher activation energy. Conduct the addition at -10°C to 0°C.

-

Q: I am using HATU/EDC coupling instead of the acid chloride method, but the yield is still low (~40%). Why?

A: While coupling reagents are milder, the activated ester intermediate (e.g., O-At) is less reactive than an acid chloride, requiring longer reaction times. Prolonged exposure of the activated ring to nucleophiles (even at neutral pH) allows the slow

-

Recommendation: The Acid Chloride method is actually superior here because it is so fast. It allows you to "get in and get out" (form the bond in minutes at low temp) before the fluorine displacement can occur.

Q: My LC-MS shows a mass of M+12 (approx) relative to the product. What is this?

A: This corresponds to the transformation of

Category B: Process & Workup

Q: The acid chloride solidifies or crashes out during the reaction. Can I use a different solvent? A: 4-fluoro-3-nitrobenzoyl chloride is a solid at room temperature (mp ~70°C).

-

Solvent Choice: DCM (Dichloromethane) is the standard choice, but if solubility is an issue during the dropwise addition, switch to THF (anhydrous) . THF solubilizes the intermediate well.

-

Warning: Ensure the THF is stabilizer-free or dry, as water will instantly hydrolyze the highly reactive acid chloride back to the starting material.

Q: Can I do a one-pot synthesis?

A: Yes, but you must remove the excess thionyl chloride (

-

Protocol: Reflux acid with

-

Risk: If residual

remains, it will react with your amine to form sulfinylamines, reducing the effective concentration of your nucleophile and dirtying the profile.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% yield and <2%

Materials

-

Substrate: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

-

Reagent A: Thionyl Chloride (

) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -

Reagent B: Methylamine (2.0M in THF) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow

Step 1: Activation (Acid Chloride Formation)

-

In a round-bottom flask under

, suspend 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol) in anhydrous DCM (50 mL). -

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (3.1 mL, 35 mmol) dropwise over 10 minutes. (Gas evolution will occur).[1]

-

Note: Oxalyl chloride is preferred over thionyl chloride for cleaner removal of byproducts at lower temps.

-

-

Stir at Room Temperature (RT) for 2 hours until the solution becomes clear.

-

Critical: Concentrate the mixture in vacuo to a yellow residue. Add 20 mL dry toluene and concentrate again to azeotrope off excess oxalyl chloride/HCl.

Step 2: Amidation (Kinetic Control)

-

Redissolve the yellow residue (Acid Chloride) in anhydrous DCM (40 mL).

-

In a separate flask, prepare a solution of Methylamine (2.0M in THF, 14.8 mL, 29.7 mmol) and DIPEA (7.0 mL, 40 mmol) in DCM (40 mL).

-

Cool the amine solution to -10°C (Ice/Salt bath).

-

Add the Acid Chloride solution dropwise to the cold amine solution over 30 minutes.

-

Why? Adding Acid Cl to Amine ensures the amine is always in excess locally relative to the acid chloride, but the low temp prevents

. (Inverse addition—Amine to Acid Cl—can lead to di-acylation or local heating).

-

-

Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour. Do not heat to RT yet.

Step 3: Workup

-

Quench with cold 1N HCl (50 mL). This removes unreacted amine and DIPEA.

-

Separate layers.[2] Wash organic layer with Sat.

(removes unreacted acid) and Brine. -

Dry over

and concentrate. -

Purification: Recrystallize from EtOAc/Hexanes if necessary. The product should be an off-white solid.[3]

Data & Specifications

| Parameter | Specification | Notes |

| Target Yield | 85–95% | Lower yields indicate hydrolysis or |

| Appearance | Off-white / Pale Yellow | Bright Yellow/Orange = Impure. |

| 1H NMR (DMSO-d6) | Look for doublet at 2.9 ppm (N-Me of product) vs 3.0 ppm (N-Me of impurity). | |

| Key Impurity | 4-(methylamino)-3-nitro...[4] | Mass: M+11/12 relative to product. |

References

-

BenchChem . Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. Retrieved from (Demonstrates standard nitration/esterification precursors).

-

Xu, D., et al. (2013).[3] "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide". Journal of Chemical Research.[3] Retrieved from (Discusses regioselectivity and amidation of fluoro-nitrobenzoic acid derivatives).

-

Master Organic Chemistry . Nucleophilic Aromatic Substitution (NAS). Retrieved from (Mechanistic grounding for the lability of Fluorine in ortho-nitro systems).

-

Organic Syntheses . p-Nitrobenzoyl Chloride. Org. Synth. 1927, 7,[3] 74. Retrieved from (Standard protocols for nitrobenzoyl chloride formation).

Sources

Technical Support Center: 4-Fluoro-N-methyl-3-nitrobenzamide Synthesis

Topic: Troubleshooting Common Side Products & Impurity Profiling

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1]

Executive Summary & Chemical Context

4-Fluoro-N-methyl-3-nitrobenzamide (MW: 198.[1]15) is a critical pharmacophore, most notably serving as the "Right-Hand Side" (RHS) intermediate in the synthesis of Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist.[1]

The synthesis typically involves the amidation of 4-fluoro-3-nitrobenzoic acid derivatives.[1] While seemingly simple, this reaction is fraught with a specific, high-risk competitive pathway: Nucleophilic Aromatic Substitution (

This guide provides a root-cause analysis for the three most common impurity profiles encountered during scale-up and bench synthesis.

Troubleshooting Dashboard: Rapid Diagnostics

Use this table to correlate physical observations and LC-MS data with specific chemical failures.

| Symptom | LC-MS Shift ( | Likely Identity | Root Cause | Corrective Action |

| Deep Yellow/Orange Color | +11 (m/z ~209) | Over-reaction: Excess methylamine or high temperature caused displacement of Fluorine.[1] | Maintain T < 0°C. Control stoichiometry (use DIPEA as aux base). | |

| White Precipitate (Insoluble) | -13 (m/z ~185) | Hydrolysis Product (4-fluoro-3-nitrobenzoic acid) | Moisture Ingress: Acid chloride reverted to acid before amidation.[1] | Dry solvents (KF < 100 ppm).[1] Use Schlenk technique.[1] |

| Doublet Peak in NMR | Same (m/z ~198) | Regioisomer (2-nitro isomer) | Nitration Selectivity: If synthesized via nitration of the amide, regiocontrol was poor.[1] | Switch route to start with pre-nitrated acid or purify via recrystallization.[1] |

| Mass +14 or +28 | +14 / +28 | Methyl Ester/Amide | Solvent Reactive: Use of Methanol as solvent with Acid Chloride.[1] | Switch solvent to THF or DCM.[1] |

Deep Dive: The Competition (The "Yellow Impurity")

This is the most technically challenging aspect of this synthesis. The nitro group at position 3 withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when a nucleophile attacks position 4.[1]

The Mechanism of Failure

In the presence of methylamine (a good nucleophile), two pathways compete:[1]

-

Path A (Kinetic, Desired): Attack at the carbonyl carbon (Amide formation).[1] This is extremely fast but requires the leaving group (Cl) to be highly reactive.[1]

-

Path B (Thermodynamic, Undesired): Attack at the C4 aromatic carbon (Displacement of Fluorine).[1] This produces a stable, deep yellow nitro-aniline derivative.[1]

Critical Insight: Once the Fluorine is displaced, the molecule is "dead."[1] You cannot recover the fluoro-derivative.[1]

Pathway Visualization

Figure 1: The competitive pathways between desired amidation and the parasitic

Prevention Strategy

-

Temperature is King: The activation energy (

) for -

Stoichiometry: Do not use a large excess of methylamine. Use exactly 1.0–1.1 equivalents of methylamine and use a non-nucleophilic base (like DIPEA or TEA) to scavenge the HCl generated.[1] DIPEA is too bulky to attack the ring or the carbonyl.[1]

-

Mode of Addition: Add the Methylamine slowly to the Acid Chloride (inverse addition is risky if the amine pools).[1]

FAQ: Hydrolysis & Acid Chloride Management

Q: I see a large peak at m/z 185 (negative mode) in my crude LC-MS. What happened? A: This is the starting material, 4-fluoro-3-nitrobenzoic acid.[1] It indicates your activation failed or the intermediate hydrolyzed.[1]

Troubleshooting Protocol:

-

Check Thionyl Chloride (

): If your thionyl chloride is old/yellow, it may contain hydrolysis products.[1] Distill it or use fresh reagent. -

DMF Catalyst: Are you using a drop of DMF? The Vilsmeier-Haack intermediate formed by DMF+

is essential for rapid conversion of electron-deficient benzoic acids.[1] -

Quenching: If you quench the reaction with water while unreacted acid chloride remains, it reverts to acid.[1] Ensure full conversion to the amide (check by TLC/LCMS of an aliquot quenched in methanol) before aqueous workup.[1]

Optimized Synthetic Protocol

This protocol is designed to minimize the

Reagents:

-

4-Fluoro-3-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (2.0 eq)[1]

-

DMF (catalytic, 2-3 drops)[1]

-

Methylamine (2.0 M in THF, 1.1 eq)

-

DIPEA (Diisopropylethylamine, 1.2 eq)

-

DCM (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-